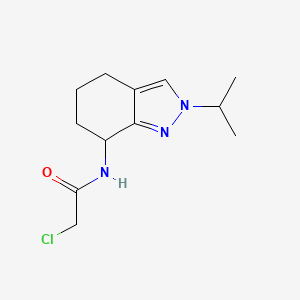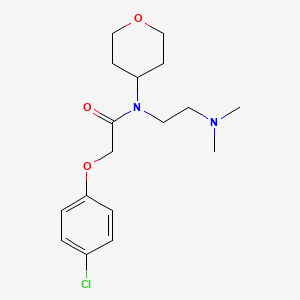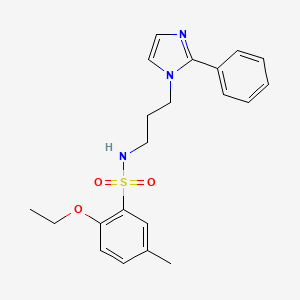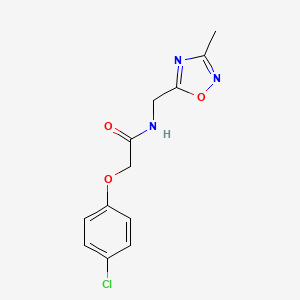
4,4-Dimethyl-5-oxohexanenitrile
Descripción general
Descripción
4,4-Dimethyl-5-oxohexanenitrile is a chemical compound with the CAS Number: 2034-43-7 . It has a molecular weight of 139.2 and its IUPAC name is 4,4-dimethyl-5-oxohexanenitrile . It is in liquid form .
Molecular Structure Analysis
The InChI code for 4,4-Dimethyl-5-oxohexanenitrile is 1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4,4-Dimethyl-5-oxohexanenitrile is a liquid at room temperature . It has a molecular weight of 139.2 .Aplicaciones Científicas De Investigación
Synthesis of Chiral Intermediates
4,4-Dimethyl-5-oxohexanenitrile: is utilized in the synthesis of chiral intermediates for pharmaceuticals. Chirality is a crucial aspect in drug safety and efficacy, making the production of single enantiomers increasingly important. The compound serves as a precursor in biocatalytic processes that are highly enantioselective and regioselective, carried out under mild conditions to avoid issues like racemization .
Development of Pharmaceuticals
The compound’s role in the development of pharmaceuticals is significant. It can be transformed into chiral alcohols and unnatural amino acids, which are essential for creating new medications. This transformation is often achieved through enzymatic processes that offer high selectivity and can be economically efficient .
Material Science
In material science, 4,4-Dimethyl-5-oxohexanenitrile is used in the synthesis of degradable and chemically recyclable polymers. These polymers have applications in creating environmentally friendly materials with potential uses in various industries .
Chemical Synthesis
This compound is also a valuable reagent in chemical synthesis, where it can be used to create complex molecules with specific structural features. Its properties allow for precise control over the synthesis process, leading to high-purity end products .
Enzymatic Research
Researchers use 4,4-Dimethyl-5-oxohexanenitrile in enzymatic studies to understand and improve biocatalytic processes. By studying its interactions with different enzymes, scientists can develop more efficient methods for producing chiral compounds .
Analytical Chemistry
In analytical chemistry, the compound is used as a standard or reference material to calibrate instruments and validate methodologies. Its well-defined properties make it an ideal candidate for such applications .
Environmental Studies
The biodegradable nature of polymers derived from 4,4-Dimethyl-5-oxohexanenitrile makes it relevant in environmental studies. Researchers can explore its degradation pathways and impact on ecosystems .
Educational Purposes
Lastly, due to its diverse applications and importance in various fields of science, 4,4-Dimethyl-5-oxohexanenitrile is often used in educational settings to teach students about organic synthesis, biocatalysis, and material science .
Safety and Hazards
The safety information for 4,4-Dimethyl-5-oxohexanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4,4-dimethyl-5-oxohexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXLKUQCCMUXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-5-oxohexanenitrile | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2934707.png)


![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)



![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)